molecular formula C21H21N3OS2 B2658690 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole CAS No. 887197-40-2

3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole

Cat. No.: B2658690
CAS No.: 887197-40-2
M. Wt: 395.54
InChI Key: KWBXRJOASGWWNT-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole is a hybrid molecule featuring:

  • A 1H-indole core, a heterocyclic aromatic system prevalent in bioactive natural and synthetic compounds.
  • A piperazine ring linked via two carbothioyl (–C(=S)–) groups.
  • A 4-methoxybenzenecarbothioyl substituent on the piperazine, introducing both methoxy (–OCH₃) and thioamide (–N–C(=S)–) functionalities.

Properties

IUPAC Name

[4-(1H-indole-3-carbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS2/c1-25-16-8-6-15(7-9-16)20(26)23-10-12-24(13-11-23)21(27)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBXRJOASGWWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole ring and the piperazine moiety. The methoxybenzene group is then introduced through a series of reactions involving carbothioylation. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological properties, primarily related to its interaction with various biological targets. Research indicates that it may have:

  • Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit the proliferation of cancer cells. The specific structure of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole suggests potential activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety often enhances the compound's ability to penetrate bacterial membranes.
  • Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Therapeutic Potential

The therapeutic applications of this compound are promising, particularly in:

  • Cancer Therapy : Given its anticancer properties, ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics, especially against resistant strains.
  • Neurological Disorders : Investigations into its neuroprotective effects could lead to new treatments for conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Study ReferenceFindings
Indole derivatives showed significant inhibition of tumor growth in vitro.
Synthesis and evaluation of indole-based compounds indicated promising antimicrobial activity against resistant bacteria.
Neuroprotective effects were observed in animal models treated with indole derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Piperazine Hybrids with Carbothioyl/Carbodithioate Linkages

Compound Name Structural Features Biological Activity/Findings Synthesis Yield/IC₅₀ (if available) Reference
4-[2-(1,3-dioxo-2-benzo[de]isoquinolinyl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide Piperazine-carbothioamide with benzoisoquinolinyl and p-tolyl groups Not explicitly stated, but similar carbothioamides are studied for kinase inhibition . N/A
2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate Carbodithioate (–S–C(=S)–) linkage, dioxoindolinyl, and nitrophenyl substituents Crystal structure resolved; potential for redox-modulating activity . N/A
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate Carbodithioate group, 2-methylindole, and benzylpiperazine Anticandidate for kinase inhibition (in silico screening) . N/A
Key Observations:
  • Carbothioamide vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance binding to targets like oxidoreductases, while methoxy groups (as in the target compound) improve solubility and membrane permeability .

Indole-Piperazine Hybrids with Carbonyl Linkages

Compound Name Structural Features Biological Activity/Findings Synthesis Yield/IC₅₀ Reference
1-Benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles Carbonyl (–C(=O)–) linkage, benzylindole, arylpiperazine Tested as ligands for serotonin receptors . 65–92% yield
3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-1H-indole Methylene (–CH₂–) linker, 4-methylphenylpiperazine Evaluated for CNS activity (e.g., 5-HT₁A affinity) . Yield: 36%
Key Observations:
  • Arylpiperazine Modifications : Para-substituted aryl groups (e.g., 4-methylphenyl in ) enhance selectivity for neurotransmitter receptors .

Antitumor Activity of Indole Derivatives

Compound Name Structural Features Antitumor Activity (IC₅₀) Reference
[1-(4-Methoxybenzyl)-1H-indole-3-carbonyl]-pyrazolones Indole-pyrazolone hybrids with 4-methoxybenzyl groups Moderate activity against breast cancer (MCF-7) . IC₅₀: 10–50 µM
Indole-based BACE1 inhibitors 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole BACE1 inhibition (IC₅₀: 19.66–21.88 mM) . IC₅₀: ~20 mM
Key Observations:
  • Substituent Impact : The 4-methoxybenzyl group in improves antitumor activity compared to unsubstituted indoles, aligning with the target compound’s methoxybenzenecarbothioyl group.

Biological Activity

3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole, with the CAS number 887197-40-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H21N3OS2, with a molecular weight of 395.54 g/mol. The structure features a piperazine ring substituted with a methoxybenzenecarbothioyl group and an indole moiety, which may contribute to its biological activities.

The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiocarbonyl group may enhance its reactivity with nucleophiles, potentially leading to modulation of protein functions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine structures have shown efficacy against breast cancer cell lines (MCF-7, SKBR-3) with IC50 values ranging from 0.09 µM to 157.4 µM depending on the specific derivative and conditions used . These findings suggest that the compound may also possess similar anticancer properties.

Antimicrobial Activity

Piperazine derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that the presence of the methoxy group in the structure may enhance the compound's ability to inhibit bacterial growth. Further research is needed to quantify this activity against various microbial strains.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study indicated that piperazine derivatives can inhibit proliferation in breast cancer cell lines, suggesting potential for therapeutic use .
Antimicrobial Properties Research on related compounds shows promise in inhibiting bacterial growth; specific data on this compound is required .
Mechanistic Insights Investigations into similar compounds reveal interactions with cellular pathways that may lead to apoptosis in cancer cells .

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